3-methoxy-1-methyl-N-(4-((5-methylthiazol-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide
Description
3-Methoxy-1-methyl-N-(4-((5-methylthiazol-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based small molecule characterized by a methoxy group at the 3-position of the pyrazole ring and a methyl-substituted thiazole carbamoyl moiety at the N-phenyl substituent. The compound’s structure integrates a pyrazole core, a methyl group at the 1-position, and a methoxy group that likely enhances solubility and modulates electronic properties. The 4-carboxamide linkage connects the pyrazole to a phenyl ring, which is further substituted with a 5-methylthiazole carbamoyl group—a structural motif known for its role in bioactivity, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-10-8-18-17(26-10)20-14(23)11-4-6-12(7-5-11)19-15(24)13-9-22(2)21-16(13)25-3/h4-9H,1-3H3,(H,19,24)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGAIPPVBQOKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-methyl-N-(4-((5-methylthiazol-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound notable for its diverse biological activities attributed to its unique structural features. This compound includes a pyrazole ring, which is often associated with various pharmacological effects, and a thiazole moiety that may enhance its therapeutic potential. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound is characterized by:
- Pyrazole Ring : Known for anti-inflammatory and anticancer properties.
- Thiazole Moiety : Contributes to various biological activities including antimicrobial and anticancer effects.
- Carbamoyl Group : Enhances solubility and bioavailability.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the pyrazole ring.
- Introduction of the thiazole moiety.
- Functionalization with methoxy and methyl groups.
Each step requires optimization for yield and purity, ensuring the compound's efficacy for biological testing.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example, thiazole derivatives have shown promising results in inhibiting tumor cell proliferation, with IC50 values indicating effective cytotoxicity against various cancer cell lines .
| Compound | IC50 Value (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HepG2 (Liver carcinoma) |
| Compound B | 1.98 ± 1.22 | MCF7 (Breast cancer) |
Antimicrobial Activity
The thiazole component is linked to antimicrobial properties. Studies show that related compounds exhibit moderate antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporum. The mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .
| Pathogen | % Inhibition at 100 µg/mL |
|---|---|
| Gibberella zeae | >50% |
| Fusarium oxysporum | Moderate |
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that:
- The pyrazole ring may interact with specific enzymes or receptors involved in cancer cell signaling pathways.
- The thiazole moiety could enhance binding affinity to targets due to its electron-donating properties, facilitating interactions that lead to apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the potential of thiazole-containing compounds in clinical settings:
- Antitumor Efficacy : A study demonstrated that thiazole derivatives significantly reduced tumor size in xenograft models, suggesting their potential as chemotherapeutic agents.
- Anticonvulsant Properties : Some analogs have shown effectiveness in animal models for epilepsy, indicating a broader therapeutic scope beyond oncology .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure, characterized by a pyrazole ring and a thiazole moiety, suggests significant pharmacological potential. Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. The presence of the thiazole ring may enhance this activity by influencing the compound's interaction with biological targets. For instance, studies have demonstrated that thiazole-containing compounds can exhibit potent anticancer properties due to their ability to interfere with cellular pathways involved in tumor growth .
- Antifungal Properties : The compound's structural similarity to known antifungal agents suggests it may possess antifungal activity. Research on related pyrazole compounds has indicated effectiveness against various phytopathogenic fungi, making it a candidate for agricultural applications as well .
- Enzyme Inhibition : The potential of this compound to act as an enzyme inhibitor is noteworthy. Compounds with similar frameworks have been studied for their ability to inhibit enzymes critical in disease processes, such as succinate dehydrogenase, which is implicated in several metabolic pathways .
Agricultural Applications
The compound also shows potential as a fungicide, similar to pydiflumetofen, a known broad-spectrum fungicide that acts on succinate dehydrogenase. Its efficacy against fungal pathogens could be explored further:
- Fungicidal Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of fungal pathogens affecting crops. The mechanism of action likely involves disruption of metabolic processes essential for fungal survival .
- Environmental Impact : Given its low aqueous solubility and persistence in soil, understanding the environmental fate of this compound is crucial for assessing its safety and efficacy as a fungicide .
Material Science Applications
The unique chemical properties of 3-methoxy-1-methyl-N-(4-((5-methylthiazol-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide may extend to material sciences:
- Polymer Development : The incorporation of pyrazole and thiazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research into similar compounds has shown that they can serve as effective additives in polymer formulations .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The compound’s closest analogs from the evidence include:
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-pyrazole-4-carboxamides (e.g., 3a–3p in ): These derivatives feature chloro, cyano, and aryl substituents. Key difference: The target compound replaces chloro with methoxy (electron-donating) and substitutes cyano with a methylthiazole carbamoyl group, likely improving solubility and target specificity .
5-Amino-N-aryl-3-(phenylamino)pyrazole-4-carboxamides (): Amino and phenylamino groups enhance hydrogen-bond donor/acceptor capacity.
5-((Arylidene)amino)-3-(methylthio)-N-(4-morpholinophenyl)pyrazole-4-carboxamides (–5): Methylthio and morpholino groups enhance metabolic stability and solubility.
Physicochemical Properties
- The methoxy group in the target compound likely improves aqueous solubility compared to chloro or cyano analogs. The methylthiazole carbamoyl may balance lipophilicity for membrane permeability.
Key Advantages Over Analogs
Enhanced Solubility: Methoxy and carbamoyl groups mitigate the high lipophilicity seen in chloro/cyano derivatives.
Target Specificity : The methylthiazole carbamoyl moiety may enable selective binding to enzymes or receptors, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
